molecular formula C18H21NO3 B4431723 N-(3,4-dimethoxybenzyl)-4-ethylbenzamide

N-(3,4-dimethoxybenzyl)-4-ethylbenzamide

Cat. No.: B4431723
M. Wt: 299.4 g/mol
InChI Key: VLYSGGYDCDOODM-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-4-ethylbenzamide is a synthetic benzamide derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the development of agents to combat multidrug resistance (MDR) in bacterial and fungal pathogens . Its molecular structure, which incorporates a 3,4-dimethoxybenzyl group, is a key pharmacophoric feature found in compounds that inhibit efflux pumps like the Multidrug and Toxic Compound Extrusion (MATE) protein . By potentially disrupting these microbial defense mechanisms, this benzamide could help to restore the efficacy of conventional antimicrobials . Research into this compound and its analogs may provide valuable insights for creating new therapeutic strategies against resistant infections . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-13-5-8-15(9-6-13)18(20)19-12-14-7-10-16(21-2)17(11-14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYSGGYDCDOODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-ethylbenzamide typically involves the reaction of 3,4-dimethoxybenzylamine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.

Major Products

    Oxidation: Carbonyl compounds.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,4-dimethoxybenzyl)-4-ethylbenzamide with structurally related benzamide derivatives, highlighting key differences in substituents, biological activities, and physicochemical properties:

Compound Name Key Structural Features Biological Activity Unique Properties
This compound 3,4-dimethoxybenzyl group; 4-ethylbenzamide core Not explicitly reported (inferred: potential modulation of protein targets via amide and methoxy groups) Enhanced solubility due to methoxy groups; ethyl group may improve membrane permeability .
4-Methoxy-N,3,5-trimethylbenzamide Methoxy and multiple methyl groups on benzamide Enhanced bioactivity vs. simpler analogs (e.g., antimicrobial) Methyl groups increase lipophilicity; methoxy improves solubility .
N-(3,4-dichlorophenyl)-4-ethoxybenzamide Dichlorophenyl and ethoxy groups Research applications (exact activity unspecified) Chlorine atoms enhance electrophilicity; ethoxy group modifies metabolic stability .
N-(4-methoxybenzyl)benzamide Single methoxybenzyl group Antimicrobial activity Simpler structure with moderate solubility; limited steric hindrance .
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide Dual methoxybenzyl groups; dioxidotetrahydrothiophene unit Anti-inflammatory and anticancer potential Complex structure with dual solubility-enhancing groups; broad target interaction .

Key Findings from Comparative Studies:

Substituent Impact on Bioactivity: Methoxy groups (e.g., in 3,4-dimethoxybenzyl derivatives) correlate with improved solubility and receptor binding compared to non-polar substituents like methyl or ethyl .

Structural Complexity and Target Specificity: Compounds with fused heterocycles (e.g., chromene or oxazepine cores) exhibit broader biological activities (e.g., anticancer, immunomodulatory) but may face synthetic challenges . Simpler benzamides (e.g., N-(4-methoxybenzyl)benzamide) show narrower but more potent target-specific effects .

Electrophilic vs. Nucleophilic Reactivity: Chlorinated analogs (e.g., N-(3,4-dichlorophenyl)-4-ethoxybenzamide) demonstrate higher electrophilicity, favoring covalent interactions with biological targets . Methoxy-rich compounds (e.g., 3,4-dimethoxybenzyl derivatives) are more nucleophilic, enabling non-covalent interactions like hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethoxybenzyl)-4-ethylbenzamide, and what key reagents are involved?

  • Methodological Answer : The compound is typically synthesized via amide bond formation between 4-ethylbenzoic acid derivatives and 3,4-dimethoxybenzylamine. Common methods include:

  • Coupling Reagents : Use of dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid .
  • Benzyl Chloride Intermediate : Reaction of 3,4-dimethoxybenzyl chloride with pre-activated 4-ethylbenzamide precursors under basic conditions (e.g., potassium carbonate in DMF) .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) is employed to isolate the final product .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and detecting byproducts .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (C₁₈H₂₁NO₃; theoretical MW: 299.37 g/mol).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., analogous compounds in ).

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates .
  • Antimicrobial Screening : Broth microdilution assays (MIC values) against bacterial/fungal strains .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to DCC (e.g., EDC/HOBt) to reduce side reactions .

  • Solvent Systems : Compare polar aprotic solvents (DMF vs. DMSO) for reaction efficiency .

  • Temperature Gradients : Perform reactions under microwave irradiation to reduce time .

  • Scale-Up Considerations : Implement safety protocols (e.g., inert atmosphere, controlled addition rates) for >10 mmol syntheses .

    • Example Optimization Table :
ConditionYield (Standard)Yield (Optimized)
DCC/DMAP in DMF65%82%*
Microwave (100°C)-89%
*Using EDC/HOBt instead of DCC.

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Compound Stability : Assess degradation in assay buffers via LC-MS to rule out false negatives .
  • Structural Analogs : Compare activity of this compound with derivatives (e.g., nitro/cyano substitutions) to identify SAR trends .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with PDB structures .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (GROMACS) over 100 ns .
  • QSAR Modeling : Train models on benzamide derivatives to predict ADMET properties .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify unreacted intermediates or hydrolysis products .
  • Parameter Replication : Systematically vary temperature, solvent, and catalyst ratios to isolate critical factors .
  • Cross-Validation : Compare results with independent labs using identical starting materials .

Interdisciplinary Applications

Q. What non-biological applications exist for this compound in material science?

  • Methodological Answer :

  • Optoelectronic Materials : Incorporate into polymers for OLEDs; measure HOMO/LUMO gaps via cyclic voltammetry .
  • Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzyl)-4-ethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzyl)-4-ethylbenzamide

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